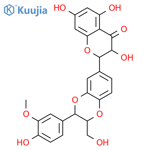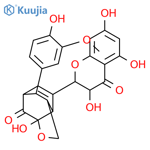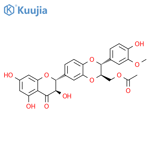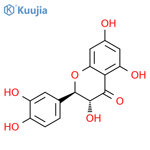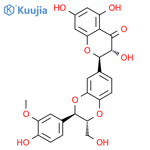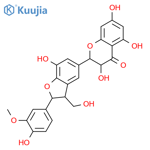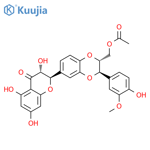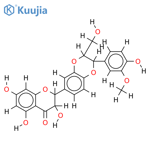- Preparative method for isosilybin isolation based on enzymatic kinetic resolution of silymarin mixture, Process Biochemistry (Oxford, 2013, 48(1), 184-189
Cas no 142796-22-3 (Isosilybin B)
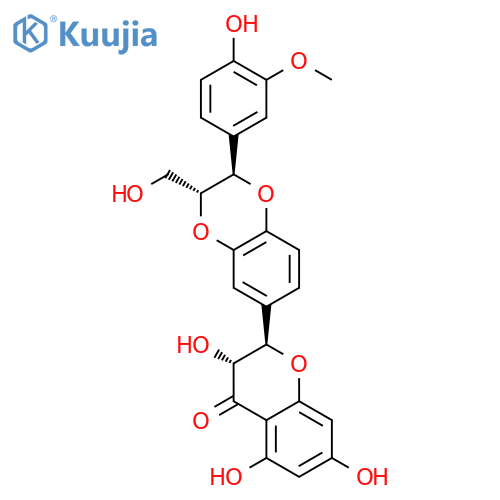
Isosilybin B structure
商品名:Isosilybin B
CAS番号:142796-22-3
MF:C25H22O10
メガワット:482.436188220978
MDL:MFCD18783097
CID:1316726
PubChem ID:329770481
Isosilybin B 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-[(2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
- 4H-1-Benzopyran-4-one,2-[(2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydr
- Isosilybin B
- (2R,3R)-3,5,7-Trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone
- Isosilybinin
- Isosilybin A
- Silybin a2
- Isosilybin
- Silybin b2
- (-)-Isosilybin B
- (+)-Isosilybin A
- CHEMBL3542340
- Isosilibinin B
- Isosilybin B, analytical standard
- (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
- ISOSILYBIN B (CONSTITUENT OF MILK THISTLE)
- ISOSILYBIN B [MI]
- HY-N7045
- Q27251722
- SCHEMBL20152108
- 4H-1-Benzopyran-4-one, 2-((2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
- ISOSILYBIN B (CONSTITUENT OF MILK THISTLE) [DSC]
- BDBM50526628
- CS-0101838
- DTXSID80447055
- 142796-22-3
- 1ST166037
- E87190
- FS-7229
- (2R,3R)-3,5,7-Trihydroxy-2-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chroman-4-one
- UNII-15EH97604R
- AKOS040760488
- 15EH97604R
- DA-64573
- Isosilybin BSilybin A2
-
- MDL: MFCD18783097
- インチ: InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3
- InChIKey: FDQAOULAVFHKBX-WAABAYLZSA-N
- ほほえんだ: COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
計算された属性
- せいみつぶんしりょう: 482.12129689g/mol
- どういたいしつりょう: 482.12129689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 35
- 回転可能化学結合数: 4
- 複雑さ: 750
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 155Ų
じっけんとくせい
- 色と性状: Powder
Isosilybin B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56930-10mg |
Isosilybin B |
142796-22-3 | 98% | 10mg |
¥0.00 | 2023-09-07 | |
| ChemScence | CS-0101838-1mg |
Isosilybin B |
142796-22-3 | 99.32% | 1mg |
$100.0 | 2022-04-27 | |
| TRC | I901003-1mg |
Isosilybin B |
142796-22-3 | 1mg |
$150.00 | 2023-05-18 | ||
| TRC | I901003-5mg |
Isosilybin B |
142796-22-3 | 5mg |
$603.00 | 2023-05-18 | ||
| TargetMol Chemicals | TN1805-1 mL * 10 mM (in DMSO) |
Isosilybin B |
142796-22-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| TRC | I901003-50mg |
Isosilybin B |
142796-22-3 | 50mg |
$ 7600.00 | 2023-09-07 | ||
| TargetMol Chemicals | TN1805-5 mg |
Isosilybin B |
142796-22-3 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
| PhytoLab | 82571-500mg |
Isosilybin B |
142796-22-3 | ≥ 80.0 % | 500mg |
€15160 | 2023-10-25 | |
| A2B Chem LLC | AE62849-5mg |
(2R,3R)-3,5,7-Trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone |
142796-22-3 | 98% | 5mg |
$605.00 | 2024-04-20 | |
| Ambeed | A1145882-5mg |
(2R,3R)-3,5,7-Trihydroxy-2-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chroman-4-one |
142796-22-3 | 99% | 5mg |
$230.0 | 2025-03-01 |
Isosilybin B 合成方法
合成方法 1
はんのうじょうけん
1.1C:1435939-45-9, S:Me2CO, 24 h, 45°C
リファレンス
Isosilybin B Raw materials
Isosilybin B Preparation Products
- Silydianin (29782-68-1)
- (2R,3R)-2-[(2R,3R)-3-[(Acetyloxy)methyl]-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one (1516881-20-1)
- (2R,3R)-2-[(2S,3S)-3-[(Acetyloxy)methyl]-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one (1516881-22-3)
- Taxifolin (480-18-2)
- Silybin A (22888-70-6)
- Silychristin (33889-69-9)
- Isosilybin B (142796-22-3)
- 23-O-acetylsilybin A (1220986-69-5)
- Silybin B (142797-34-0)
- Isosilybin A (142796-21-2)
Isosilybin B サプライヤー
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:142796-22-3)Isosilybin B
注文番号:TBW01284
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 18:00
価格 ($):price inquiry
Isosilybin B 関連文献
-
Nam-Cheol Kim,Tyler N. Graf,Charles M. Sparacino,Mansukh C. Wani,Monroe E. Wall Org. Biomol. Chem. 2003 1 1684
-
Vladimír K?en,Kate?ina Valentová Nat. Prod. Rep. 2022 39 1264
-
D. Biedermann,E. Vav?íková,L. Cvak,V. K?en Nat. Prod. Rep. 2014 31 1138
-
Longfei Lin,Liyu Luo,Ming Zhong,Tanggui Xie,Yuling Liu,Hui Li,Jian Ni RSC Adv. 2019 9 17457
-
Junaid Iqbal,Anisa Andleeb,Hajra Ashraf,Bisma Meer,Azra Mehmood,Hasnain Jan,Gouhar Zaman,Muhammad Nadeem,Samantha Drouet,Hina Fazal,Nathalie Giglioli-Guivarc'h,Christophe Hano,Bilal Haider Abbasi RSC Adv. 2022 12 14069
推奨される供給者
Amadis Chemical Company Limited
(CAS:142796-22-3)Isosilybin B

清らかである:99%
はかる:5mg
価格 ($):258.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:142796-22-3)IsosilybinB
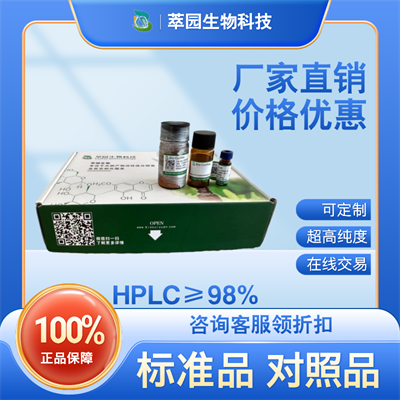
清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
